molecular formula C20H16N6O2 B2998976 N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1448130-67-3

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2998976
CAS No.: 1448130-67-3
M. Wt: 372.388
InChI Key: RPJLBIGSSAEZEL-UHFFFAOYSA-N
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Description

N-(2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is designed as a hybrid structure, incorporating two distinct heterocyclic systems known for their rich pharmacological profiles: a 1,2,3-triazole and a dihydropyridazine. The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, frequently utilized in the development of compounds with potential anticancer, antimicrobial, and anti-inflammatory activities . Its presence, combined with the dihydropyridazine core, suggests this compound may serve as a key intermediate or a lead molecule in various biochemical investigations. Researchers can employ this compound as a core structure for the design and synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors or other enzyme-targeting agents. The structural features of this compound, especially the carboxamide linker, are commonly exploited to achieve specific molecular interactions with biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2/c1-25-19(27)12-11-17(23-25)15-9-5-6-10-16(15)22-20(28)18-13-21-26(24-18)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJLBIGSSAEZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties based on recent research findings.

Chemical Structure

The compound's structure can be described as follows:

Molecular Formula C20H17N5O\text{Molecular Formula }C_{20}H_{17}N_{5}O

This structure features a triazole ring linked to a pyridazinone moiety, which is crucial for its biological activities.

1. Anticancer Activity

Recent studies have demonstrated the potential anticancer effects of compounds containing the triazole and pyridazine moieties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. It inhibits cell proliferation and migration by downregulating proteins associated with tumor growth such as Bcl-2 and MMP9 while upregulating apoptotic markers like cleaved caspase 3 and PARP .
  • In Vitro Studies : In vitro tests on various cancer cell lines (e.g., HeLa, A375) revealed that compounds similar to this compound exhibited significant cytotoxicity with IC50 values often below 10 µM .
Cell LineIC50 Value (µM)Mechanism of Action
HeLa< 5Apoptosis induction
A375< 10Inhibition of cell migration
H1299< 8Downregulation of Bcl-2

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

  • Research Findings : Studies suggest that derivatives of this compound can significantly reduce inflammation markers in vitro. For example, they have been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages .

3. Antimicrobial Activity

The antimicrobial properties of compounds featuring the pyridazine and triazole structures have been documented:

  • Broad Spectrum : Research indicates that these compounds exhibit antibacterial and antifungal activities against various pathogens. The presence of the triazole ring enhances their ability to penetrate microbial cell walls .

Case Study 1: Anticancer Efficacy in NSCLC

A study investigating the effects of triazole-based compounds on non-small cell lung cancer (NSCLC) revealed that treatment led to a significant decrease in tumor size in murine models. The mechanism involved apoptosis through caspase activation and inhibition of key survival pathways .

Case Study 2: Anti-inflammatory Response

In a clinical trial assessing the anti-inflammatory properties of similar compounds in patients with rheumatoid arthritis, significant reductions in inflammatory markers were observed after treatment with doses corresponding to those effective in vitro .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be contextualized by comparing it to analogs, such as N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS: 1219913-66-2) . Below is a detailed analysis:

Table 1: Structural and Molecular Comparison

Property/Feature Target Compound Similar Compound (CAS 1219913-66-2)
Core Structure 1-methyl-6-oxo-1,6-dihydropyridazine 3-(thiophen-2-yl)-6-oxopyridazine
Substituent at Pyridazinone Methyl group at 1-position Thiophen-2-yl group at 3-position
Linker Group Phenyl ring Ethyl group
Molecular Formula Not explicitly provided (estimated: ~C₂₀H₁₇N₆O₂) C₁₉H₁₆N₆O₂S
Molecular Weight Not available 392.4 g/mol
Key Functional Groups Triazole-4-carboxamide, methylpyridazinone Triazole-4-carboxamide, thiophene-pyridazinone

Structural Implications

Electronic and Solubility Profiles :

  • The thiophene group in the analog introduces sulfur, which may increase lipophilicity (logP) and reduce aqueous solubility relative to the methyl-substituted target compound.
  • The absence of sulfur in the target compound might improve metabolic clearance rates, though experimental data are lacking.

Pharmacological Potential: Both compounds share a triazole-4-carboxamide group, a known pharmacophore for hydrogen bonding with biological targets (e.g., enzymes or receptors). The thiophene-containing analog’s larger aromatic system could enhance binding affinity in hydrophobic pockets, whereas the methyl group in the target compound might favor selectivity for specific enzyme isoforms.

Research Findings and Limitations

  • Available Data : The comparison relies solely on structural inferences due to the absence of experimental data (e.g., IC₅₀, solubility, stability) for the target compound in the provided evidence .
  • Critical Knowledge Gaps: Physicochemical properties (melting point, logP) for both compounds. In vitro/in vivo activity profiles. Synthetic routes and yields.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing this compound, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : Multi-step synthesis typically involves coupling reactions (e.g., amidation or triazole formation) and purification via column chromatography or recrystallization. Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) principles. Monitor intermediates via HPLC or TLC, and validate purity using 1H^1H-NMR and mass spectrometry . For scale-up, consider process control strategies such as continuous flow chemistry to enhance reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should conflicting data between methods be resolved?

  • Methodological Answer : Use 1H^1H-/13C^{13}C-NMR to confirm molecular structure, HPLC for purity assessment, and FT-IR to identify functional groups. If discrepancies arise (e.g., NMR vs. mass spec), cross-validate using X-ray crystallography (via SHELX or WinGX for structure refinement) . For ambiguous stereochemistry, employ computational methods (e.g., density functional theory, DFT) to predict spectroscopic profiles .

Q. What computational approaches are suitable for modeling the compound's electronic properties and predicting its reactivity?

  • Methodological Answer : Use DFT (e.g., Gaussian or ORCA) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes). Validate predictions experimentally via kinetic studies or crystallographic binding mode analysis .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's potential as a kinase inhibitor, including selectivity profiling and binding mode validation?

  • Methodological Answer : Perform kinase inhibition assays (e.g., ADP-Glo™) across a panel of kinases to assess selectivity. For binding mode validation, co-crystallize the compound with target kinases and refine structures using SHELXL . Analyze electron density maps (ORTEP-III) to confirm ligand orientation and hydrogen-bonding interactions . Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What methodologies are recommended for analyzing discrepancies between in vitro activity and cellular efficacy of the compound?

  • Methodological Answer : Investigate cellular uptake (via LC-MS quantification) and efflux mechanisms (e.g., P-glycoprotein inhibition assays). Use confocal microscopy with fluorescent analogs to track subcellular localization. If solubility limits efficacy, employ formulation strategies (e.g., nanoemulsions) guided by Hansen solubility parameters .

Q. What strategies should be employed to resolve contradictions between predicted ADME properties and experimental pharmacokinetic data?

  • Methodological Answer : Reconcile in silico ADME predictions (e.g., SwissADME) with in vivo PK studies by analyzing metabolic stability (using liver microsomes) and plasma protein binding (equilibrium dialysis). For unexpected clearance rates, identify metabolites via UPLC-QTOF-MS and refine computational models iteratively .

Q. How can advanced crystallographic refinement techniques improve the accuracy of the compound's structural determination?

  • Methodological Answer : Apply anisotropic displacement parameters (ADPs) during SHELXL refinement to model thermal motion accurately. Use TWINLAW in WinGX to detect and correct for twinning in crystals. Validate hydrogen atom positions via Hirshfeld surface analysis .

Q. What experimental approaches are effective for studying the compound's stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation products. Use 1H^1H-NMR to identify hydrolysis or oxidation pathways. For light-sensitive degradation, employ controlled UV/Vis exposure and analyze photoproducts via LC-MS .

Key Methodological Tools Referenced

Technique/SoftwareApplication ExampleReferences
SHELX/SHELXLCrystallographic refinement and validation
WinGX/ORTEP-IIIStructure visualization and geometry analysis
DFT/Molecular DockingElectronic property prediction
HPLC/UPLC-QTOF-MSPurity assessment and metabolite identification
DoE/Process ControlSynthetic optimization

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